![molecular formula C21H20N4O4S B2802966 2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzonitrile CAS No. 2034605-22-4](/img/structure/B2802966.png)
2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzonitrile is a chemical compound that has been used in scientific research for various purposes. This compound is also known as DPP-4 inhibitor, which is a type of drug used to treat diabetes.
Scientific Research Applications
- Researchers have synthesized 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-phenyl benzamides using an I2/TBHP-mediated domino synthesis. These compounds combine amide and quinazoline units, resulting in molecular hybridization of two important pharmacophores .
- In vitro cytotoxicity screening against cancer cell lines (A549, DU145, B16-F10, and HepG2) revealed promising results for specific compounds (3c, 3l, and 3o). Additionally, in silico molecular docking studies validated their anticancer activity by showing good binding affinity with target DNA .
- A derivative of this compound, 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide, exhibited high antimicrobial activity. It also demonstrated strong binding affinity to the TrmD inhibitor’s binding site .
- Starting from 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, novel pomalidomide derivatives were synthesized. These compounds were linked with diphenylcarbamide, showcasing the versatility of the parent structure in drug development .
Anticancer Activity
Antimicrobial Properties
Drug Design and Synthesis
properties
IUPAC Name |
2-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c22-14-16-6-4-5-9-19(16)30(28,29)23-12-10-17(11-13-23)24-15-20(26)25(21(24)27)18-7-2-1-3-8-18/h1-9,17H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQLVSDKYICWRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.